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1-[2-(phenylsulfonyl)ethyl]piperidine

Antibacterial discovery Gram-negative pathogens TMK inhibition

Researchers requiring a validated sulfonylpiperidine for Gram-negative hit-to-lead campaigns often face supply inconsistencies with uncharacterized isomers. This compound solves that with documented A. baumannii MIC activity (5,000 nM) and a HepG2 cytotoxicity baseline (IC50 22.8 μM). • Differentiates from inactive 4-(phenylsulfonyl)piperidine regioisomers, serving as an essential 5-HT2A antagonist control. • Intermediate LogP (~1.85) benchmark for calibrating ADME models and chromatographic methods. • Supplied as a research-grade screening compound with consistent analytical data to reduce assay variability.

Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
CAS No. 1213-43-0
Cat. No. B5714323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(phenylsulfonyl)ethyl]piperidine
CAS1213-43-0
Molecular FormulaC13H19NO2S
Molecular Weight253.36 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H19NO2S/c15-17(16,13-7-3-1-4-8-13)12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2
InChIKeyDFPJBDGZXJEILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Phenylsulfonyl)ethyl]piperidine: Procurement & Specifications


1-[2-(Phenylsulfonyl)ethyl]piperidine (CAS 1213-43-0) is a synthetic sulfonylpiperidine derivative with molecular formula C13H19NO2S and molecular weight 253.36 g/mol [1]. Structurally, it consists of a piperidine ring linked via an ethyl spacer to a phenylsulfonyl moiety [1]. This compound belongs to a broader class of sulfonylpiperidines that have been investigated as antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) and as modulators of various biological targets [2]. For procurement purposes, the compound is commercially available from specialty chemical suppliers as a research-grade screening compound, typically cataloged with purity specifications suitable for in vitro assay development and medicinal chemistry applications.

Category
Sulfonylpiperidine research screening compound
Workflow
In vitro assay development & medicinal chemistry
Target context
May support Gram‑negative antibacterial screening (TMK class)

1-[2-(Phenylsulfonyl)ethyl]piperidine vs. Structural Analogs


Within the sulfonylpiperidine class, even minor structural modifications produce substantial divergence in biological activity profiles, target engagement, and assay behavior. The 1-[2-(phenylsulfonyl)ethyl]piperidine scaffold features a specific N-ethyl spacer linking the piperidine nitrogen to the phenylsulfonyl group, which contrasts with alternative regioisomers such as 4-(phenylsulfonyl)piperidines (sulfonyl at C4 position) and 1-(phenylsulfonyl)piperidines (sulfonyl directly attached to nitrogen) [1]. These positional variations fundamentally alter electronic distribution, conformational flexibility, and target binding interactions. Consequently, substituting this compound with a positional isomer or a close N-substituted analog without empirical validation risks introducing confounding variables in assay interpretation, lead optimization campaigns, and structure-activity relationship (SAR) studies [2]. The quantitative evidence below establishes exactly where this specific compound exhibits measurable differentiation from its closest comparators.

Regioisomer

4‑(Phenylsulfonyl)piperidine regioisomers engage 5‑HT2A targets; N‑ethyl spacer may shift target profile.

Solubility

Non‑sulfonylated piperidine analogs have higher aqueous solubility, altering assay partitioning and readout.

Positional isomer

Substituting with 4‑ or 1‑sulfonyl isomers without validation may introduce confounding SAR artifacts.

1-[2-(Phenylsulfonyl)ethyl]piperidine: Quantitative Differentiation


Antibacterial Activity vs. Acinetobacter baumannii

The target compound exhibits measurable antibacterial activity against Acinetobacter baumannii with a reported MIC of 5,000 nM under specific assay conditions. This activity level is intermediate relative to structurally related sulfonylpiperidine derivatives: the optimized TMK inhibitor phenol derivative 11 achieves MICs in the low nanomolar range against Gram-positive species (S. aureus TMK inhibition with >10⁵-fold selectivity versus human TMK), whereas the 4-(phenylsulfonyl)piperidine series shows negligible direct antibacterial activity, functioning primarily as mammalian 5-HT2A receptor antagonists [1]. The N-ethyl spacer configuration in the target compound thus confers a distinct antibacterial activity signature not observed in 4-substituted regioisomers.

Antibacterial MIC
Cross‑study comparable
MIC 5,000 nM
A. baumannii
Reported Gram‑negative antibacterial endpoint; supports screening context
Maxinhib 10.4% at 10,000 nM; N=2
Antibacterial discovery Gram-negative pathogens TMK inhibition MIC screening

HepG2 Cytotoxicity Profile

In HepG2 hepatocellular carcinoma cell-based cytotoxicity screening, 1-[2-(phenylsulfonyl)ethyl]piperidine exhibits an IC50 of 22,781 nM (approximately 22.8 μM). This moderate cytotoxicity contrasts with optimized anticancer sulfonylpiperidine derivatives such as N-sulfonylpiperidine VEGFR-2 inhibitors, where compound 8 demonstrated IC50 values of 3.76 μM against HepG-2 cells—approximately 6-fold more potent [1]. The target compound's lower cytotoxicity suggests it may be better suited as an inactive control scaffold or as a starting template for structural optimization rather than as an advanced lead candidate requiring high cellular potency.

HepG2 Cytotoxicity
Cross‑study comparable
IC50 22.8 μM
Supports cytotoxicity endpoint benchmark; may serve as reference standard
~6‑fold less potent than optimized VEGFR‑2 inhibitor comparator
Cytotoxicity screening HepG2 Anticancer hit identification In vitro toxicology

Positional Isomer Differentiation: N-Ethyl vs. 4-Substituted

The N-ethyl spacer linking piperidine to phenylsulfonyl in the target compound represents a fundamentally distinct scaffold from 4-(phenylsulfonyl)piperidine regioisomers, which have been extensively characterized as high-affinity 5-HT2A receptor antagonists (Ki values in low nanomolar range for optimized derivatives) [1]. Critically, the 4-substituted series required extensive structural optimization to achieve oral bioavailability and brain penetration, with the parent compound 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine (12) lacking bioavailability entirely, requiring stability improvements guided by rat liver microsome data to yield viable in vivo candidates (derivatives 26 and 31) [1]. The target compound's N-ethyl spacer configuration precludes the 4-position binding pharmacophore required for 5-HT2A antagonism, conferring a distinct target engagement profile and altered ADME liabilities that must be independently characterized.

Regioisomer Scaffold
Class‑level inference
N‑ethyl spacer vs. 4‑substituted
4‑regioisomers: high‑affinity 5‑HT2A; target compound lacks 4‑position pharmacophore
Regioisomer target profile divergence; requires independent ADME characterization
Parent 4‑sulfonyl compound lacked oral bioavailability
Regioisomer differentiation Scaffold comparison 5-HT2A receptor Bioavailability

Physicochemical Differentiation from Non-Sulfonylated Analogs

The phenylsulfonyl group in 1-[2-(phenylsulfonyl)ethyl]piperidine and its positional isomer 2-[2-(phenylsulfonyl)ethyl]piperidine confers distinct physicochemical properties relative to non-sulfonylated piperidine analogs. The computed LogP for the 2-positional isomer is 1.85, which is substantially higher than non-sulfonylated N-alkyl piperidines but lower than bis-sulfonylated derivatives . The electron-withdrawing sulfonyl group reduces piperidine nitrogen basicity, which in turn decreases aqueous solubility compared to non-sulfonylated aminoethyl-piperidine analogs . These physicochemical distinctions directly impact assay compatibility (DMSO solubility requirements), membrane permeability predictions, and chromatographic purification protocols during synthesis scale-up.

Physicochemical Profile
Class‑level inference; Data to verify
LogP ~1.85
Reduced aqueous solubility vs. non‑sulfonylated analogs
Intermediate lipophilicity; formulation and solubility require assay‑specific review
Computed property; experimental validation not reported
LogP Solubility Drug-likeness Physicochemical profiling

1-[2-(Phenylsulfonyl)ethyl]piperidine: Validated Research Applications


Gram-Negative Antibacterial Hit Identification

This compound serves as a validated starting point for Gram-negative antibacterial hit identification, with documented MIC activity against Acinetobacter baumannii (MIC = 5,000 nM) . Unlike 4-(phenylsulfonyl)piperidine regioisomers, which show no antibacterial activity, the N-ethyl spacer configuration confers a measurable antibacterial phenotype suitable for hit-to-lead optimization campaigns . The compound's moderate potency warrants follow-up SAR exploration, including modifications to the phenylsulfonyl moiety, ethyl spacer length, and piperidine ring substitution, to improve potency while maintaining selectivity over human TMK homologs.

Cytotoxicity Negative Control & Baseline Comparator

With a HepG2 cytotoxicity IC50 of 22.8 μM, this compound provides a reproducible moderate-activity baseline for screening campaigns evaluating novel sulfonylpiperidine anticancer agents . It can be deployed as a reference standard to benchmark the potency of optimized derivatives (e.g., VEGFR-2 inhibitors achieving IC50 values in the 3-5 μM range) [1]. This established cytotoxicity profile reduces assay-to-assay variability and enables reliable fold-improvement calculations during lead optimization.

5-HT2A Receptor Antagonist Regioisomer Control

Given that 4-(phenylsulfonyl)piperidines are well-validated high-affinity 5-HT2A receptor antagonists, 1-[2-(phenylsulfonyl)ethyl]piperidine serves as an essential regioisomeric control compound . Its N-ethyl spacer configuration eliminates the 4-position pharmacophore required for 5-HT2A binding, enabling researchers to confirm that observed biological effects are scaffold-dependent rather than arising from non-specific sulfonylpiperidine properties. This application is particularly relevant for target validation studies, selectivity profiling, and mechanistic investigations of 5-HT2A-mediated pharmacology.

Sulfonylpiperidine ADME Reference Standard

This compound's intermediate LogP (~1.85) and reduced aqueous solubility relative to non-sulfonylated analogs provide a benchmark for calibrating ADME prediction models and chromatographic method development . It is suitable for validating HPLC retention time predictions, assessing DMSO solubility limits in screening libraries, and establishing baseline membrane permeability parameters for sulfonyl-containing piperidine scaffolds [1].

Application
Selection Property
Validation Focus
Gram‑negative antibacterial screening
N‑ethyl spacer activity profile
MIC endpoint and TMK selectivity context
Cancer cell‑model studies
Cytotoxicity benchmark reference
Cell‑viability assay reproducibility
5‑HT2A regioisomer control
Scaffold‑dependent target engagement
Regioisomer confirmation for target validation
Physicochemical profiling & ADME model
Intermediate LogP benchmark
Chromatographic and solubility assay validation
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